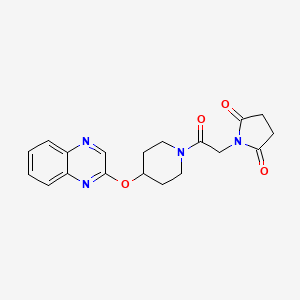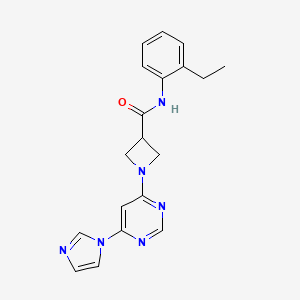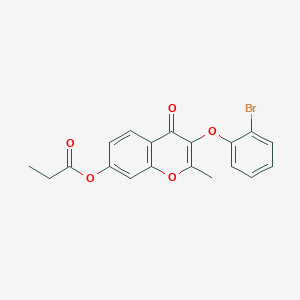amino}thiophene-2-carboxamide CAS No. 1251565-82-8](/img/structure/B2901753.png)
N-cyclooctyl-3-{[(4-methoxyphenyl)sulfonyl](methyl)amino}thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-cyclooctyl-3-{(4-methoxyphenyl)sulfonylamino}thiophene-2-carboxamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with one sulfur atom and four carbon atoms . Thiophene and its derivatives are important in the field of medicinal chemistry .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized via a protection/deprotection strategy . This involves protecting certain functional groups during the reaction and then removing the protection afterwards .Wirkmechanismus
N-cyclooctyl-3-{[(4-methoxyphenyl)sulfonyl](methyl)amino}thiophene-2-carboxamide works by selectively targeting Pol I transcription, leading to the inhibition of rRNA synthesis. This results in the activation of the p53 pathway and induction of apoptosis in cancer cells. This compound has also been found to have an effect on the DNA damage response pathway, leading to the accumulation of DNA damage and further induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects, including the inhibition of rRNA synthesis, activation of the p53 pathway, induction of apoptosis, and accumulation of DNA damage. This compound has also been found to have an effect on the cell cycle, leading to cell cycle arrest in the G1 phase.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-cyclooctyl-3-{[(4-methoxyphenyl)sulfonyl](methyl)amino}thiophene-2-carboxamide is its selectivity for Pol I transcription, which makes it a promising candidate for cancer treatment. However, one of the limitations of this compound is its potential toxicity, particularly in normal cells that are also dependent on Pol I transcription. This may limit its use in clinical settings.
Zukünftige Richtungen
There are a number of future directions for research on N-cyclooctyl-3-{[(4-methoxyphenyl)sulfonyl](methyl)amino}thiophene-2-carboxamide, including further studies on its mechanism of action, optimization of its pharmacological properties, and exploration of its potential in combination with other therapies. Additionally, there is a need for further studies on the potential toxicity of this compound and its effects on normal cells. Finally, there is a need for clinical trials to evaluate the safety and efficacy of this compound in cancer patients.
Synthesemethoden
The synthesis of N-cyclooctyl-3-{[(4-methoxyphenyl)sulfonyl](methyl)amino}thiophene-2-carboxamide involves several steps, including the reaction of 2-thiophenecarboxylic acid with cyclooctylamine to form the corresponding amide, followed by the reaction of the amide with methyl 4-methoxybenzenesulfonate to form the sulfonyl derivative. The final step involves the reaction of the sulfonyl derivative with sodium hydride and methyl iodide to form this compound.
Wissenschaftliche Forschungsanwendungen
N-cyclooctyl-3-{[(4-methoxyphenyl)sulfonyl](methyl)amino}thiophene-2-carboxamide has been extensively studied in preclinical models of cancer and has shown promising results in inhibiting the growth of cancer cells. In particular, this compound has been found to be effective in targeting cancers that are dependent on the Pol I pathway, such as triple-negative breast cancer, neuroblastoma, and multiple myeloma.
Eigenschaften
IUPAC Name |
N-cyclooctyl-3-[(4-methoxyphenyl)sulfonyl-methylamino]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4S2/c1-23(29(25,26)18-12-10-17(27-2)11-13-18)19-14-15-28-20(19)21(24)22-16-8-6-4-3-5-7-9-16/h10-16H,3-9H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLVOIIVCVEOPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(SC=C1)C(=O)NC2CCCCCCC2)S(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[4.1.0]heptane-2-carboxylic acid](/img/structure/B2901670.png)



![(2Z)-N-(4-chlorophenyl)-2-[(4-chlorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2901680.png)
![N-(2,2-Difluoro-7-methyl-4-oxaspiro[2.4]heptan-7-yl)prop-2-enamide](/img/structure/B2901681.png)

![N-(2,4-difluorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2901683.png)

![methyl 5-((4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)methyl)furan-2-carboxylate](/img/structure/B2901686.png)
![N-[1-(2-Fluorophenyl)ethyl]-N-methylprop-2-ynamide](/img/structure/B2901687.png)


